molecular formula C24H24N4O2S B2854366 N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1021256-23-4

N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2854366
CAS No.: 1021256-23-4
M. Wt: 432.54
InChI Key: BZCPJNVESQRNLJ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a potent and selective small molecule inhibitor of the kinase SYK (spleen tyrosine kinase). The compound acts by competitively binding to the ATP-binding pocket of SYK, thereby suppressing its enzymatic activity and subsequent downstream signaling. SYK is a critical non-receptor tyrosine kinase involved in immunoreceptor signaling in B-cells, mast cells, and macrophages, making it a high-value target for immunological research. This inhibitor is therefore a crucial tool for investigating B-cell receptor signaling pathways and Fc receptor-mediated activation in various immune cells. Its research applications extend to the study of autoimmune diseases, allergic responses, and certain hematological malignancies where SYK signaling is dysregulated. The structural core of this molecule is based on a pyrrolopyrimidine scaffold, a well-known privileged structure in medicinal chemistry for designing kinase inhibitors, which contributes to its favorable binding affinity and selectivity profile. Researchers utilize this compound to dissect the functional consequences of SYK inhibition in cellular models of inflammation and cancer, providing critical insights for preclinical drug discovery.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-4-28-23(30)22-21(18(13-25-22)17-11-6-5-7-12-17)27-24(28)31-14-19(29)26-20-15(2)9-8-10-16(20)3/h5-13,25H,4,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCPJNVESQRNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound belonging to the class of thienopyrimidines. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and anti-inflammatory research. The compound's unique structure combines a pyrimidine core with a sulfanyl group, which may contribute to its biological efficacy.

The molecular formula of this compound is C24H23N3O2S2C_{24}H_{23}N_{3}O_{2}S_{2}, with a molecular weight of approximately 449.6 g/mol. Its structural features include:

PropertyValue
Molecular FormulaC24H23N3O2S2
Molecular Weight449.6 g/mol
CAS Number1040660-05-6

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in various cellular processes. These interactions can modulate pathways related to:

  • Signal Transduction : Influencing cellular communication and responses.
  • Gene Expression : Affecting the transcription of genes linked to disease progression.
  • Metabolic Pathways : Modulating metabolic processes that are crucial for cell survival and proliferation.

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.

In a study examining pyrimidine-based drugs, certain derivatives demonstrated potent activity against multidrug-resistant strains of cancer cells with minimal cytotoxicity towards normal cells . The mechanisms often involve the inhibition of key enzymes involved in DNA synthesis and repair.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is also noteworthy. Thienopyrimidines have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that this compound exhibits favorable absorption and distribution characteristics when administered orally.

Table: Pharmacokinetic Properties

ParameterValue
Oral Bioavailability~31.8%
Clearance Rate82.7 mL/h/kg
Maximum Tolerated Dose2000 mg/kg

Toxicity assessments indicate that the compound does not exhibit acute toxicity at high doses in animal models . This profile is essential for further development as a therapeutic agent.

Case Studies

  • Study on Anticancer Efficacy :
    In an experimental model using human cancer cell lines, N-(2,6-dimethylphenyl)-2-{(3-ethyl-4-oxo-7-pheny... showed significant inhibition of cell proliferation compared to control groups. The study highlighted its potential as a candidate for further development in cancer therapy.
  • Inflammation Model :
    A separate study evaluated the anti-inflammatory effects of thienopyrimidine derivatives in animal models of inflammation. Results indicated a marked decrease in inflammatory markers following treatment with the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

This compound shares a thioacetamide group linked to a substituted phenyl ring but differs in core structure and substituent effects:

Property Target Compound Compound
Core Structure Pyrrolo[3,2-d]pyrimidin (fused bicyclic system) 1,6-Dihydropyrimidin-2-yl (monocyclic)
Substituents on Core 3-Ethyl, 4-oxo, 7-phenyl 4-Methyl, 6-oxo
Phenyl Substituent 2,6-Dimethylphenyl (electron-donating methyl groups) 2,3-Dichlorophenyl (electron-withdrawing chlorine atoms)
Molecular Formula C23H24N4O2S C13H11Cl2N3O2S
Molecular Weight 420.48 g/mol 344.21 g/mol ([M+H]<sup>+</sup> observed)
Melting Point Not reported 230°C–232°C
Synthesis Yield Not reported 80%
Key Spectral Data Not available <sup>1</sup>H NMR (DMSO-<i>d</i>6): δ 12.50 (NH), 10.10 (NHCO), 6.01 (CH-5)

Key Findings :

  • The 2,6-dimethylphenyl group may improve metabolic stability over the 2,3-dichlorophenyl group due to reduced electrophilicity .
  • The compound’s higher synthesis yield (80%) suggests that simpler monocyclic systems are more accessible synthetically.
Comparison with Pharmacopeial Compounds Featuring 2,6-Dimethylphenyl Groups

Compounds m, n, and o from Pharmacopeial Forum PF 43(1) include 2,6-dimethylphenoxyacetamide moieties but within larger peptide-like frameworks. For example:

  • Compound m: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.

Structural Differences :

  • The target compound’s 2,6-dimethylphenyl group is directly attached via an acetamide linkage, whereas compounds feature ether (phenoxy) linkages and complex stereochemistry.

Functional Implications :

  • The acetamide linkage in the target compound may enhance hydrogen-bonding interactions compared to the ether linkages in compounds.
  • The 2,6-dimethylphenyl group is a recurring pharmacophore across diverse scaffolds, underscoring its utility in optimizing target affinity and pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrrolo[3,2-d]pyrimidinone core via cyclization of substituted pyrimidine precursors under reflux conditions (e.g., using acetic acid or DMF as solvent) .
  • Step 2 : Sulfanylation at the C2 position using thioglycolic acid derivatives, followed by coupling with N-(2,6-dimethylphenyl)acetamide via nucleophilic substitution or amide bond formation .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization using 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS .

Q. How is the structural integrity of this compound validated in research settings?

  • Methodological Answer :

  • X-ray crystallography resolves the 3D structure, confirming bond angles and substituent positions (e.g., ethyl and phenyl groups) .
  • Spectroscopic techniques : 1H^1H-NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and IR (e.g., 1680–1700 cm1^{-1} for C=O stretches) verify functional groups .

Q. What are the standard assays for assessing its biological activity?

  • Methodological Answer :

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, IC50_{50} values reported in µM ranges) .
  • Enzyme inhibition : Kinase or cyclooxygenase (COX-2) inhibition assays using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across similar pyrrolo[3,2-d]pyrimidine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., ethyl vs. methyl groups) and compare IC50_{50} values to identify critical moieties .
  • Molecular docking : Use software like AutoDock to predict binding affinities to targets (e.g., ATP-binding pockets in kinases) and reconcile discrepancies between in vitro and computational data .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply statistical models to optimize parameters (temperature, solvent ratio, catalyst loading). For example, a Central Composite Design can maximize yield in cyclization steps .
  • Flow chemistry : Continuous-flow reactors reduce side reactions and improve reproducibility for steps like sulfanylation .

Q. How do researchers address stability and solubility challenges during in vitro assays?

  • Methodological Answer :

  • Solubility enhancement : Use co-solvents (e.g., DMSO:water mixtures ≤1% v/v) or formulate as nanoparticles via solvent evaporation .
  • Stability studies : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) over 24–72 hours .

Q. What advanced techniques elucidate metabolic pathways and degradation products?

  • Methodological Answer :

  • LC-HRMS/MS : Identify metabolites in liver microsome assays (e.g., hydroxylation or glucuronidation products) .
  • Isotopic labeling : Use 14C^{14}C-labeled analogs to track metabolic fate in preclinical models .

Key Methodological Considerations

  • Contradiction Management : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Advanced Characterization : Employ 1H^1H-15N^{15}N-HMBC NMR to confirm pyrrolo-pyrimidine core protonation states .
  • Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing, including Ames tests for mutagenicity .

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